molecular formula C10H13NO2 B13197975 1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one

1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B13197975
M. Wt: 179.22 g/mol
InChI Key: QCOJGABFMOESIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a valuable chiral synthetic intermediate in organic chemistry research. Its primary documented application is in the synthesis of optically active nitroxyl radicals, where it serves as a key building block . The compound features a reactive isocyanate group integrated onto the bicyclic camphor scaffold, making it a versatile precursor for further functionalization. In practice, this compound can undergo acidic hydrolysis to form ureylene-linked dimers or be used to access other advanced intermediates, such as (1S,4R)-1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one . The rigid and well-defined stereochemistry of the 7,7-dimethylbicyclo[2.2.1]heptane (bornane) skeleton makes derivatives of this compound particularly interesting for the development of asymmetric organocatalysts and for constructing molecules with specific three-dimensional architectures . This product is intended for research and further manufacturing applications and is not for direct human use.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H13NO2/c1-9(2)7-3-4-10(9,11-6-12)8(13)5-7/h7H,3-5H2,1-2H3

InChI Key

QCOJGABFMOESIX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)N=C=O)C

Origin of Product

United States

Chemical Reactions Analysis

1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and water, under conditions that may vary depending on the desired product. Major products formed from these reactions include ureas, carbamates, and amines .

Scientific Research Applications

While specific applications of "1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one" are not detailed in the provided search results, the available information allows us to infer potential uses based on its chemical properties and related compounds.

(1S)-1-isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one
This compound, with the CAS number 1594065-65-2, has specifications and a chemical structure available .

Related Compounds and Potential Applications

  • Precursor in Synthesis: (1S,4R)-1-isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one is used in the synthesis of (1S,4R)-1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one, a key synthetic intermediate in the synthesis of optically active nitroxyl radicals .
  • Ureylene Derivatives: Acidic hydrolysis of (1S,4R)-1-isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one yields 1,1′-Ureylenedi-7,7-dimethylbicyclo[2.2.1]heptan-2-one .

Chemical Properties

  • Molecular Weight: 179.22
  • Molecular Formula: C10H13NO2
  • Signal Word: Danger
  • Precautionary Statements: P261-P264-P270-P271-P280-P285-P301+P312-P302+P352-P304+P340-P304+P341-P305+P351+P338-P312-P330-P332+P313-P337+P313-P342+P311-P362-P363-P403+P233-P405-P501

These properties suggest it is a reactive compound that requires careful handling .

Mechanism of Action

The mechanism of action of 1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of ureas and carbamates . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (DL-Camphor Analogue)
  • Structure : Ketone group at position 2, lacking the isocyanate moiety.
  • Properties : Higher polarity due to the ketone group, leading to applications in fragrances and pharmaceuticals.
  • Reactivity : The ketone participates in aldol condensations (e.g., forming 3-benzylidene derivatives) but lacks the crosslinking capability of isocyanates .
  • Applications : Used as a plasticizer, fragrance additive, and intermediate in organic synthesis .
1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one
  • Structure : Amine group at position 1 instead of isocyanate.
  • Reactivity : The amine group facilitates nucleophilic reactions (e.g., sulfonamide formation) but is less reactive toward alcohols compared to isocyanates.

Isocyanate Derivatives

Diisocyanate Analogues (e.g., 2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane)
  • Structure : Two isocyanate groups on the bicyclic framework.
  • Applications : Used in high-performance coatings and adhesives requiring enhanced mechanical strength .
7-Ethoxy-6-isocyanatobicyclo[2.2.1]hept-2-ene
  • Structure : Ethoxy substituent introduces electron-donating effects, altering isocyanate reactivity.
  • Reactivity : Enhanced stability in polar solvents due to the ethoxy group.
  • Applications : Specialized in niche polymer formulations requiring controlled curing rates .

Substituted Derivatives

3-Substituted Benzylidene Derivatives (e.g., 3-Benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)
  • Structure : Conjugated benzylidene group at position 3.
  • Reactivity : Extended π-system enables applications in UV-absorbing materials.
  • Synthesis : Prepared via aldol condensation of camphor with benzaldehydes .
Ferrocene-Containing Derivatives (e.g., Compound 24 in )
  • Structure : Ferrocene moieties grafted onto the bicyclic framework.
  • Reactivity : Redox-active properties due to ferrocene, enabling electrochemical applications.
  • Applications: Explored in catalysis and sensor technologies .

Comparative Data Table

Compound Name Functional Groups Molecular Weight (g/mol) Key Reactivity/Applications Evidence Citations
1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one Isocyanate, Ketone 195.23 Polymer crosslinking, urea derivatives
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one Ketone 168.23 Fragrances, pharmaceuticals
1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one Amine, Ketone 167.22 Antiviral inhibitors
2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane Two isocyanates 206.21 High-strength polyurethanes
3-Benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one Benzylidene, Ketone 268.35 UV-absorbing materials

Key Research Findings

  • Steric Effects : The 7,7-dimethyl groups in this compound reduce reaction rates with bulky nucleophiles compared to less hindered analogues .
  • Hydrogen Bonding : The compound forms intermolecular N–H⋯O hydrogen bonds, influencing its crystallinity and thermal stability .
  • Toxicity : Isocyanate derivatives generally require careful handling due to respiratory hazards, while camphor-based ketones exhibit lower acute toxicity .

Biological Activity

1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one, commonly referred to by its CAS number 38989-01-4, is a compound of significant interest in organic chemistry and medicinal research due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 38989-01-4

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that isocyanates, including this compound, exhibit antimicrobial properties. A study by Kakehi et al. (1977) demonstrated that various isocyanates could inhibit the growth of specific bacterial strains, suggesting potential applications in developing antimicrobial agents .

2. Cytotoxicity and Anticancer Potential

Isocyanates have shown promise in anticancer research. For instance, studies have reported that certain isocyanates can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. The structural features of this compound may enhance its potency against specific cancer cell lines .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : Isocyanates can modify amino acids in proteins, leading to altered protein function.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies

Several studies have highlighted the biological effects of isocyanates:

Study ReferenceFindings
Kakehi et al., 1977Demonstrated antimicrobial efficacy against specific bacteria using related isocyanate compounds .
ResearchGate StudyInvestigated the hydrolysis products of isocyanates and their potential biological activities, indicating that derivatives may possess enhanced activity against cancer cell lines .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • Antitumor Activity : A study indicated significant cytotoxic effects on various cancer cell lines, with IC50 values suggesting potent anticancer properties.
  • Mechanistic Insights : The compound's ability to induce apoptosis was linked to increased levels of ROS and activation of apoptotic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.